2-(3-Fluorophenyl)propan-1-amine hydrochloride
Overview
Description
2-(3-Fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClFN . It is a solid substance and is often used in early discovery research .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12FN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
. This indicates the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
The molecular weight of this compound is 189.66 . It is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Mechanism of Action
Target of Action
The primary target of 2-(3-Fluorophenyl)propan-1-amine hydrochloride, also known as 3-Fluoroamphetamine (3-FA), is the monoamine neurotransmitter system . This compound acts as a monoamine releaser with similar potency to methamphetamine .
Mode of Action
3-FA interacts with its targets by acting as a substrate-based releaser , showing more selectivity for dopamine and norepinephrine release over serotonin . This means it promotes the release of these neurotransmitters from their storage sites in nerve endings .
Biochemical Pathways
The affected pathways primarily involve the dopaminergic and noradrenergic neurotransmitter systems . The increased release of dopamine and norepinephrine leads to enhanced neurotransmission, which can result in various physiological and psychological effects .
Pharmacokinetics
The onset of action of 3-FA is approximately 20 - 60 minutes , with an elimination half-life of about 90 minutes . The duration of action is typically 2 - 3 hours . These properties suggest that 3-FA has a relatively rapid absorption and metabolism rate.
Result of Action
The molecular and cellular effects of 3-FA’s action primarily involve the stimulation of the central nervous system (CNS) . This is due to the increased release and activity of dopamine and norepinephrine in the brain . The specific effects can vary depending on the dose and individual’s physiology.
Action Environment
Environmental factors such as the individual’s physiological state, the presence of other substances, and the route of administration can influence the action, efficacy, and stability of 3-FA. For example, the compound’s action may be affected by the pH level of the individual’s body, which can influence drug absorption and distribution .
Safety and Hazards
Properties
IUPAC Name |
2-(3-fluorophenyl)propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7(6-11)8-3-2-4-9(10)5-8;/h2-5,7H,6,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYLADIXKWARMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC=C1)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-60-2 | |
Record name | Benzeneethanamine, 3-fluoro-β-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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